3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol
Description
Properties
IUPAC Name |
3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHQFQPGIMRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270402-36-2 | |
| Record name | 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with a phenyl precursor bearing the trifluoromethoxy group, such as 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)phenylacetic acid derivatives. These serve as substrates for introducing the amino and hydroxyl functionalities.
Nucleophilic Trifluoromethylation
One of the key steps involves nucleophilic trifluoromethylation of aromatic aldehydes or ketones. The Ruppert–Prakash reagent (TMS–CF₃) is frequently employed, reacting with the carbonyl compound in the presence of fluoride catalysts or bases (e.g., potassium carbonate) to afford trifluoromethylated intermediates.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalyst: TBAF (tetrabutylammonium fluoride)
- Temperature: Ambient to 60°C
- Yield: Typically 40–80%, depending on substrate and conditions
Reduction to Alcohol
The trifluoromethylated aldehyde or ketone is then reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step is performed under inert atmosphere at low temperature to prevent over-reduction or side reactions.
- Solvent: Ethanol or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: Usually high (>85%)
Introduction of the Amino Group
Reductive Amination
The hydroxyl group-bearing intermediate undergoes reductive amination with ammonia or primary amines to introduce the amino functionality at the same carbon atom bearing the hydroxyl group. This is achieved by:
- Reacting with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogenation over Pd/C catalysts.
- Conditions are typically mild, at room temperature or slightly elevated temperatures.
Stereochemical Control
Chiral resolution or asymmetric catalysis can be employed to obtain enantiomerically pure (S)- or (R)-isomers, often using chiral auxiliaries or chiral chromatography techniques.
Alternative Methods and Variations
Multi-step Synthesis via Cinnamic Acid Derivatives
Based on patent WO2010128388A2, an improved process involves:
- Reacting 3-(trifluoromethyl)cinnamic acid with alkyl chloroformates in the presence of bases (triethylamine, potassium carbonate) and suitable solvents (toluene, ethyl acetate) to generate mixed anhydrides.
- Subsequent reduction and functionalization steps lead to the target amino alcohol.
Use of Epoxide Intermediates
Research indicates that epoxide intermediates , such as 2,2-bis(trifluoromethyl)oxirane, can be reacted with ammonia or amines to form amino alcohols with high stereocontrol, as demonstrated in the synthesis of β-amino-α-trifluoromethyl alcohols.
Research Findings and Data Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic trifluoromethylation | TMS–CF₃, TBAF | DMF, room temp | 40–80% | Aromatic aldehyde/ketone substrate |
| Reduction to alcohol | NaBH₄ | THF, 0°C to RT | >85% | Converts aldehyde/ketone to alcohol |
| Reductive amination | NH₃ or amines, NaBH₃CN | Mild, RT | 50–90% | Introduces amino group |
| Chiral resolution | Chiral chromatography | RT | >99% e.e. | Ensures stereochemical purity |
Notes on Optimization and Industrial Scaling
- Solvent choice : Toluene and ethyl acetate are preferred for their inertness and ease of removal.
- Temperature control : Reactions involving trifluoromethylation are sensitive to temperature, often performed at -20°C to 0°C to control reactivity.
- Purification : Chromatography and recrystallization are standard, with chiral HPLC used for enantiomeric purity.
Summary of Key Research Findings
- Nucleophilic trifluoromethylation using TMS–CF₃ is a reliable method for introducing the CF₃ group onto aromatic systems.
- Reduction of aldehyde or ketone intermediates with NaBH₄ provides high-yield access to the alcohol.
- Reductive amination efficiently introduces the amino group with stereocontrol, especially when combined with chiral catalysts or resolution techniques.
- Patented methods emphasize the importance of reaction conditions, particularly temperature and solvent choice, in optimizing yield and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)acetophenone.
Reduction: Formation of 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is utilized as an intermediate in the synthesis of various pharmaceuticals. The trifluoromethoxy moiety has been associated with enhanced biological activity due to its influence on molecular interactions. Notably:
- Drug Synthesis : Serves as a precursor for compounds targeting specific diseases.
- FDA Approved Compounds : Many drugs containing trifluoromethyl groups have been approved, highlighting the therapeutic potential of similar structures.
Agrochemical Applications
The compound is also applied in the development of agrochemicals:
- Pesticides and Herbicides : Its unique properties allow for the design of effective agrochemicals with improved efficacy and reduced environmental impact.
- Synthesis Challenges : The synthesis of CF3O-containing compounds remains challenging due to volatility; however, advancements in synthetic strategies have improved accessibility.
Case Study 1: Medicinal Chemistry
In a study focusing on drug candidates containing trifluoromethyl groups, researchers found that compounds similar to this compound exhibited enhanced binding affinities to target proteins, leading to improved therapeutic outcomes. The presence of the trifluoromethoxy group was crucial for achieving desired pharmacokinetic properties.
Case Study 2: Agrochemical Efficacy
Research on agrochemical formulations incorporating trifluoromethoxy compounds demonstrated increased effectiveness against specific pests compared to traditional formulations. The unique electronic properties of the trifluoromethoxy group contributed to improved interaction with biological targets within pests.
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (-OCF₃) vs. The -OCF₃ group also provides metabolic resistance due to the stability of the C-F bond .
Trifluoromethoxy vs. Trifluoromethyl (-CF₃):
While both groups are electron-withdrawing, -CF₃ (as in ) lacks the oxygen atom, eliminating resonance donation. This makes -CF₃ purely electron-withdrawing, whereas -OCF₃ has mixed electronic effects, influencing reactivity in substitution reactions .Chloro/Nitro Substituents: Dichloro () and nitro () groups increase electronegativity and reactivity but may compromise bioavailability due to higher polarity or toxicity risks.
Biological Activity
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound possesses an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring. These structural elements contribute to its distinct reactivity and biological properties. The trifluoromethoxy group enhances lipophilicity, influencing the compound's interaction with biological targets, which is crucial for its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications targeting inflammatory diseases.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is pivotal in modulating various biochemical pathways.
- Receptor Modulation : It has been shown to act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and potentially leading to therapeutic outcomes.
The mechanism by which this compound exerts its effects involves:
- Interaction with Biomolecules : The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
- Modulation of Enzyme Activity : By inhibiting enzymes, the compound can alter metabolic pathways crucial for maintaining cellular homeostasis .
- Influence on Cellular Processes : Its ability to bind to receptors allows it to modulate signaling pathways that are essential for various physiological responses.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Potential
A study investigating the anti-inflammatory properties of this compound demonstrated significant reductions in inflammatory markers in vitro. The compound was tested against several pro-inflammatory cytokines, showing promise as a lead compound for developing new anti-inflammatory agents.
Case Study: Enzyme Inhibition
In another study focused on enzyme inhibition, this compound was found to effectively inhibit the activity of certain kinases involved in cancer progression. This suggests potential applications in oncology, where modulation of kinase activity is critical for therapeutic intervention .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reduction of ketone precursors. For analogous compounds (e.g., fluorophenyl derivatives), sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol/THF reduces β-amino ketones to yield the amino-propanol structure . Key considerations:
- Precursor Design : Use 3-(trifluoromethoxy)phenyl-substituted β-keto esters or nitriles as intermediates.
- Reduction Conditions : Optimize solvent polarity (e.g., THF for faster kinetics) and temperature (0–25°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Q. How can the stereochemistry of this compound be characterized?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, as demonstrated for structurally similar compounds . Complementary techniques:
- X-ray Crystallography : Determines absolute configuration using single crystals grown via slow evaporation.
- Optical Rotation : Compare experimental values with literature data for related chiral amino alcohols .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., –NH₂ at δ 1.5–2.5 ppm; –CF₃O– aromatic coupling patterns) .
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 150 mm) with ESI-MS detect impurities (e.g., oxidation byproducts) .
- Elemental Analysis : Verify molecular formula (C₁₀H₁₂F₃NO₂) with ≤0.3% deviation .
Advanced Research Questions
Q. How can conflicting NMR data for derivatives of this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., rotamers) or solvent effects. Strategies:
- Variable-Temperature NMR : Identify coalescence temperatures for proton exchange processes (e.g., –NH₂ protons in DMSO-d₆ at 25–80°C) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to –CF₃O– groups) .
- Comparative Analysis : Cross-reference with spectra of structurally defined analogs (e.g., fluorophenyl or trifluoromethyl derivatives) .
Q. What strategies optimize reaction yields in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Yields depend on steric/electronic effects of the trifluoromethoxy group. Optimization steps:
-
Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amino group .
-
Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
-
Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation.
Reaction Parameter Optimal Condition Reference Solvent DMF Catalyst None (base-driven) Temperature 50°C
Q. How does the trifluoromethoxy group influence biological activity compared to fluorophenyl analogs?
- Methodological Answer : The –OCF₃ group enhances metabolic stability and lipophilicity (log P ~2.5 vs. 1.8 for fluorophenyl analogs). Research approaches:
- In Vitro Assays : Compare receptor binding affinity (e.g., GPCRs) using radioligand displacement studies .
- MD Simulations : Model interactions with hydrophobic binding pockets (e.g., using CHARMM force fields) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
